

Application Notes and Protocols for C-alkylation with 1-Bromo-4-phenylbutane

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Compound of Interest

Compound Name: 1-Bromo-4-phenylbutane

Cat. No.: B079780

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Introduction

C-alkylation of active methylene compounds is a fundamental carbon-carbon bond-forming reaction in organic synthesis, crucial for the construction of complex molecular frameworks in medicinal chemistry and drug development. **1-Bromo-4-phenylbutane** is a versatile alkylating agent, enabling the introduction of a 4-phenylbutyl moiety onto a variety of nucleophilic carbon centers. This modification can significantly influence the lipophilicity, conformational flexibility, and biological activity of a molecule. These application notes provide a detailed protocol for the C-alkylation of diethyl malonate with **1-bromo-4-phenylbutane**, a classic example of the malonic ester synthesis.

Reaction Principle

The C-alkylation of an active methylene compound, such as diethyl malonate, with **1-bromo-4-phenylbutane** proceeds via a nucleophilic substitution (S_N2) mechanism. A base is used to deprotonate the acidic α -hydrogen of the diethyl malonate, forming a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbon of **1-bromo-4-phenylbutane** and displacing the bromide leaving group to form the C-alkylated product, diethyl 2-(4-phenylbutyl)malonate.

Experimental Protocols

This section details the experimental procedure for the C-alkylation of diethyl malonate with **1-bromo-4-phenylbutane**.

Materials:

- Diethyl malonate
- **1-Bromo-4-phenylbutane**
- Sodium metal
- Anhydrous ethanol
- Diethyl ether
- Saturated aqueous sodium chloride (brine)
- Anhydrous magnesium sulfate
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:

Step 1: Preparation of Sodium Ethoxide Solution In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol. Carefully add sodium metal in small pieces to the ethanol. The reaction is exothermic and will produce hydrogen gas. Allow the sodium to react completely to form a solution of sodium ethoxide in ethanol.

Step 2: Enolate Formation To the freshly prepared sodium ethoxide solution, add diethyl malonate dropwise at room temperature with stirring. Stir the mixture for a short period to ensure complete formation of the diethyl malonate enolate.

Step 3: C-Alkylation To the stirred enolate solution, add **1-bromo-4-phenylbutane** dropwise. An exothermic reaction may be observed. After the addition is complete, heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

Step 4: Work-up and Purification After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add water and extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product. The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Data Presentation

The following table summarizes the typical quantitative data for the C-alkylation of diethyl malonate with **1-bromo-4-phenylbutane**, based on analogous reactions.

Parameter	Value
Substrate	Diethyl malonate
Alkylating Agent	1-Bromo-4-phenylbutane
Base	Sodium Ethoxide
Solvent	Anhydrous Ethanol
Reaction Temperature	Reflux
Reaction Time	2-4 hours
Typical Yield	80-90%

Visualizations

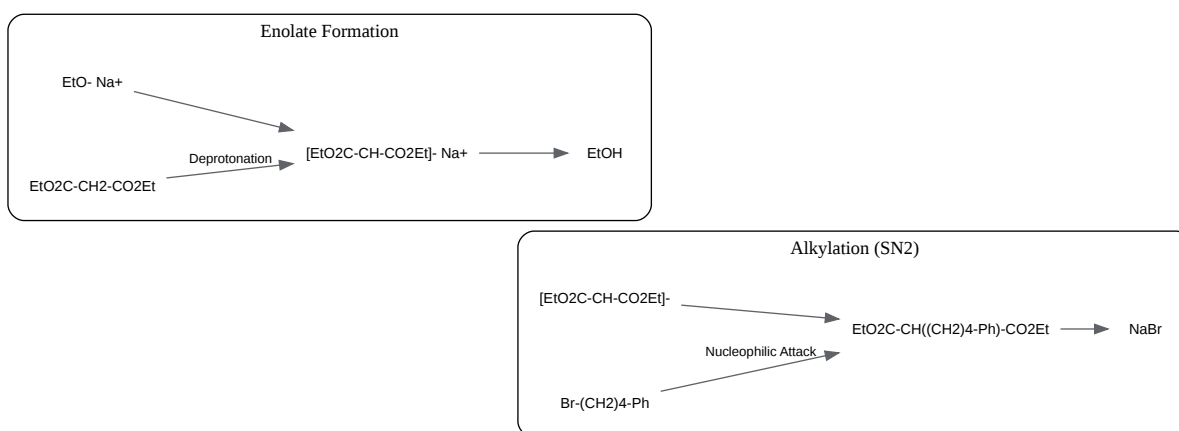
Experimental Workflow



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Caption: Experimental workflow for the C-alkylation of diethyl malonate.

Reaction Mechanism



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Caption: Mechanism of C-alkylation via enolate formation and SN2 reaction.

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